N-(4-ethylphenyl)-4-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-4-oxobutanamide
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Overview
Description
N-(4-ETHYLPHENYL)-3-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethylphenyl group, a nitrophenyl group, and a hydrazinecarbonyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-ETHYLPHENYL)-3-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE typically involves the reaction of hydrazide compounds with aldehydes or acetophenones in the presence of a catalytic amount of base in ethanol. This reaction results in the formation of Schiff bases, which are then further reacted to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-ETHYLPHENYL)-3-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can convert nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while oxidation can produce a variety of oxygenated compounds.
Scientific Research Applications
N-(4-ETHYLPHENYL)-3-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new antibiotics.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-ETHYLPHENYL)-3-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit key enzymes involved in bacterial cell wall synthesis . The compound’s structure allows it to bind to these enzymes, disrupting their function and ultimately leading to bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(2-(5-bromo-2-hydroxybenzylidene)hydrazinecarbonyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- N-(4-(2-(2,4-dichlorobenzylidene)hydrazinecarbonyl)phenyl)-2-(6-methoxynaphthalen-2-yl)propanamide
Uniqueness
N-(4-ETHYLPHENYL)-3-{N’-[(E)-(4-NITROPHENYL)METHYLIDENE]HYDRAZINECARBONYL}PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted research and applications .
Properties
Molecular Formula |
C19H20N4O4 |
---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(4-ethylphenyl)-N'-[(E)-(4-nitrophenyl)methylideneamino]butanediamide |
InChI |
InChI=1S/C19H20N4O4/c1-2-14-3-7-16(8-4-14)21-18(24)11-12-19(25)22-20-13-15-5-9-17(10-6-15)23(26)27/h3-10,13H,2,11-12H2,1H3,(H,21,24)(H,22,25)/b20-13+ |
InChI Key |
XPGCTXONUUPSPZ-DEDYPNTBSA-N |
Isomeric SMILES |
CCC1=CC=C(C=C1)NC(=O)CCC(=O)N/N=C/C2=CC=C(C=C2)[N+](=O)[O-] |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CCC(=O)NN=CC2=CC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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